2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl-
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Overview
Description
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- is an organic compound that belongs to the class of naphthalenamines. These compounds are characterized by the presence of a naphthalene ring system and an amine group. The specific structure of this compound includes a tetrahydro naphthalene ring, an isoxazole ring, and dipropylamine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Naphthalene Ring Functionalization: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Amine Substitution: Introduction of the dipropylamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Disrupting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Naphthalenamines: Compounds with similar naphthalene and amine structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Dipropylamines: Compounds with dipropylamine substituents.
Uniqueness
2-Naphthalenamine, 1,2,3,4-tetrahydro-8-(5-isoxazolyl)-N,N-dipropyl- is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
143918-77-8 |
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Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-(1,2-oxazol-5-yl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H26N2O/c1-3-12-21(13-4-2)16-9-8-15-6-5-7-17(18(15)14-16)19-10-11-20-22-19/h5-7,10-11,16H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
OAPKLRKDZATNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C3=CC=NO3 |
Origin of Product |
United States |
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